Benzo[1,3]dioxol-5-yl-acetyl chloride
Overview
Description
Benzo[1,3]dioxol-5-yl-acetyl chloride, also known as 2-(Benzo[d][1,3]dioxol-5-yl)acetyl chloride, is a chemical compound with the molecular formula C9H7ClO3 . Its molecular weight is 198.60 g/mol .
Synthesis Analysis
The synthesis of Benzo[1,3]dioxol-5-yl-acetyl chloride involves several steps. For instance, one method involves reacting 5-bromo-benzo[1,3]dioxole with PdCl2, xantphos, Cs2CO3 in 1,4-dioxane at 130°C . Another method involves the reaction of (E)-3-(Benzo[d][1,3]dioxol-5-yl)-2-cyanoacryloyl chloride with nucleophilic reagents containing nitrogen and sulfur to give new acryloyl amides, imides, thioesters, and heterocyclic systems .Molecular Structure Analysis
The molecular structure of Benzo[1,3]dioxol-5-yl-acetyl chloride consists of a 1,3-benzodioxole ring system . The InChI string isInChI=1S/C9H7ClO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2
. Chemical Reactions Analysis
Benzo[1,3]dioxol-5-yl-acetyl chloride can participate in various chemical reactions. For example, it can react with nucleophilic reagents containing nitrogen and sulfur to give new acryloyl amides, imides, thioesters, and heterocyclic systems .Physical And Chemical Properties Analysis
Benzo[1,3]dioxol-5-yl-acetyl chloride has a molecular weight of 198.60 g/mol . It has a topological polar surface area of 35.5 Ų . The compound has a complexity of 207 and does not contain any isotopic atoms .Scientific Research Applications
Anticancer Research
Specific Scientific Field
The specific scientific field is Medicinal Chemistry and Oncology .
Summary of the Application
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Methods of Application or Experimental Procedures
The compounds were synthesized via a Pd-catalyzed C-N cross-coupling . The structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 .
Results or Outcomes
The IC50 values of the identified compounds ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Improved Acylation Process
Specific Scientific Field
The specific scientific field is Chemical Engineering and Organic Chemistry .
Summary of the Application
The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst . This process is used to selectively produce the valuable compound 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one .
Methods of Application or Experimental Procedures
The reaction was run continuously for 6 hours, showing excellent stability and selectivity . The unreacted starting material, 1,3-benzodioxole, can be easily separated by distillation and recycled .
Results or Outcomes
In a short time period (30 min), at 100 °C, the conversion rate was 73%, with a selectivity of 62% of the desired acylated product .
Antitumor Evaluation
Summary of the Application
A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines .
Methods of Application or Experimental Procedures
The compounds were synthesized and their antitumor activities were evaluated .
Results or Outcomes
Compound C27 showed potential as an antitumor agent .
Antidiabetic Agents
Specific Scientific Field
The specific scientific field is Pharmaceutical Research and Diabetes Treatment .
Summary of the Application
Benzodioxol carboxamide derivatives, which can be synthesized using “Benzo[1,3]dioxol-5-yl-acetyl chloride”, have been investigated for their antidiabetic potential .
Methods of Application or Experimental Procedures
The synthesized compounds underwent characterization via HRMS, 1H-, 13CAPT-NMR, and MicroED . Their efficacy against α-amylase was assessed in vitro, while MTS assays were employed to gauge cytotoxicity across cancer and normal cell lines . Additionally, the antidiabetic impact of one of the compounds was evaluated in vivo using a streptozotocin-induced diabetic mice model .
Results or Outcomes
The compounds displayed potent α-amylase inhibition, suggesting their potential as antidiabetic agents . In vivo experiments revealed that the compound substantially reduced mice blood glucose levels .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSZGCXMAJSUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373429 | |
Record name | Benzo[1,3]dioxol-5-yl-acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,3]dioxol-5-yl-acetyl chloride | |
CAS RN |
6845-81-4 | |
Record name | Benzo[1,3]dioxol-5-yl-acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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